KY-04031

Description

Structure

3D Structure

Properties

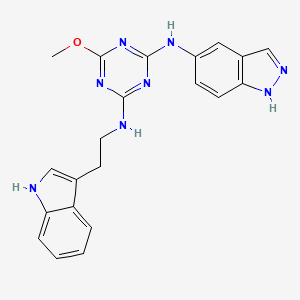

IUPAC Name |

2-N-(1H-indazol-5-yl)-4-N-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N8O/c1-30-21-27-19(22-9-8-13-11-23-18-5-3-2-4-16(13)18)26-20(28-21)25-15-6-7-17-14(10-15)12-24-29-17/h2-7,10-12,23H,8-9H2,1H3,(H,24,29)(H2,22,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJQROISOSHTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NC2=CC3=C(C=C2)NN=C3)NCCC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of KY-04031

This guide provides a detailed overview of the mechanism of action of this compound, a novel inhibitor of p21-activated kinase 4 (PAK4). The information presented is collated from primary research and review articles to serve as a comprehensive resource for professionals in the field of oncology and drug discovery.

Core Mechanism of Action: Direct Inhibition of PAK4

This compound is a potent and specific inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in cell proliferation, survival, and migration.[1][2][3] The primary mechanism of action of this compound is its direct binding to the ATP-binding pocket of the PAK4 enzyme, thereby preventing the phosphorylation of its downstream substrates.[4]

Analysis of the crystal structure of the PAK4-KY-04031 complex has elucidated the specific molecular interactions responsible for its inhibitory activity. The indole and indazole moieties of this compound form hydrogen bonds with the hinge region of the kinase domain, a critical interaction for inhibitor binding. Furthermore, the triazine core of the molecule is positioned to mimic the ribose group of the natural ATP substrate, further stabilizing its position within the active site.[1] This competitive inhibition of ATP binding effectively blocks the catalytic function of PAK4.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified through in vitro biochemical and cell-based assays.

| Parameter | Value | Assay Type | Reference |

| IC50 against PAK4 | 0.79 µM | In vitro kinase assay | [4] |

| IC50 against HCT-116 cells | 4.3 µM | Cell proliferation assay | [2][3] |

Downstream Signaling Pathways Modulated by this compound

By inhibiting PAK4, this compound modulates several downstream signaling pathways that are critical for cancer progression.

The PAK4/LIMK1/Cofilin Pathway

PAK4 is a known activator of LIM domain kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin.[2][3] Cofilin is an actin-depolymerizing factor, and its inactivation leads to the stabilization of actin filaments, promoting cell motility and invasion. Inhibition of PAK4 by this compound is expected to disrupt this pathway, leading to increased cofilin activity, actin filament disassembly, and a subsequent reduction in cancer cell migration and invasion.[2][3]

The Wnt/β-catenin Pathway

Recent studies have indicated a link between PAK4 and the Wnt/β-catenin signaling pathway.[2][3] Overexpression of PAK4 can lead to the phosphorylation and activation of β-catenin, promoting its nuclear translocation and the transcription of Wnt target genes involved in cell proliferation and survival.[2][3] Pharmacological inhibition of PAK4 has been shown to decrease the phosphorylation of β-catenin, thereby suppressing Wnt/β-catenin signaling.[5] This suggests that this compound may also exert its anti-cancer effects by downregulating this critical oncogenic pathway.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the discovery and characterization of this compound.

High-Throughput Screening (HTS)

This compound was identified from a chemical library through a high-throughput screening campaign designed to find inhibitors of PAK4.

Protocol:

-

A library of small molecules was screened against purified PAK4 enzyme.

-

The kinase activity was measured, likely using a luminescence-based assay that quantifies ATP consumption or a fluorescence-based assay detecting substrate phosphorylation.

-

Compounds that showed significant inhibition in the primary screen were selected as initial hits.

-

These hits were then subjected to dose-response analysis to confirm their activity and determine their IC50 values.

-

Confirmed hits underwent further characterization and medicinal chemistry efforts, leading to the identification of this compound.

In Vitro Kinase Inhibition Assay

The potency of this compound against PAK4 was determined using an in vitro kinase assay.

Protocol:

-

Recombinant human PAK4 enzyme was incubated with a specific peptide substrate and ATP in a reaction buffer.

-

This compound was added at varying concentrations to determine its inhibitory effect.

-

The reaction was allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation was quantified, typically using methods such as radioactive phosphate incorporation (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphorylated product.

-

The IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

X-ray Crystallography

To understand the structural basis of inhibition, the co-crystal structure of this compound in complex with the PAK4 kinase domain was determined.

Protocol:

-

The kinase domain of human PAK4 was expressed and purified.

-

The purified protein was co-crystallized with an excess of this compound.

-

Crystals were subjected to X-ray diffraction.

-

The diffraction data was processed to determine the three-dimensional electron density map.

-

A model of the PAK4-KY-04031 complex was built into the electron density map and refined to yield the final structure.

Conclusion

This compound is a potent, ATP-competitive inhibitor of PAK4 that has demonstrated efficacy in blocking cancer cell proliferation. Its mechanism of action is well-characterized at the molecular level, involving direct binding to the ATP pocket of PAK4. By inhibiting PAK4, this compound disrupts key downstream signaling pathways, including the PAK4/LIMK1/Cofilin and potentially the Wnt/β-catenin pathways, which are crucial for cancer cell migration, invasion, and proliferation. The unique structural features of this compound may serve as a scaffold for the design of next-generation PAK4 inhibitors with improved potency and selectivity.[6]

References

- 1. Discovery and the structural basis of a novel p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Remodeling of the Tumor Microenvironment Through PAK4 Inhibition Sensitizes Tumors to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The KY-04031 PAK4 Inhibitor: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development of KY-04031, a notable inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that has emerged as a significant target in oncology due to its role in driving cancer cell proliferation, survival, and metastasis.[1][2] This document provides a comprehensive summary of the quantitative data, detailed experimental methodologies, and the signaling pathways associated with this compound, offering valuable insights for researchers in the field of cancer drug discovery.

Discovery of this compound

This compound, with the chemical name N2-(2-(1H-indol-3-yl)ethyl)-N4-(1H-indazol-5-yl)-6-methoxy-1,3,5-triazine-2,4-diamine, was identified through a high-throughput screening (HTS) campaign aimed at discovering novel PAK4 inhibitors.[3] This screening effort was undertaken to identify new chemical scaffolds with the potential for development into anti-cancer therapeutics.

Experimental Workflow: Discovery of this compound

Caption: A generalized workflow for the discovery and initial development of a kinase inhibitor like this compound.

Mechanism of Action and Biochemical Potency

This compound functions as an ATP-competitive inhibitor of PAK4.[3] Structural analysis through X-ray crystallography has revealed that this compound binds to the ATP-binding pocket of the PAK4 kinase domain.[3] The indole and indazole moieties of the molecule are crucial for its interaction with the hinge region of the kinase, while the triazine core mimics the ribose of the natural ATP substrate.[3]

Quantitative Data Summary

| Parameter | Value | Assay | Reference |

| Chemical Formula | C21H20N8O | - | [3] |

| IUPAC Name | N2-(2-(1H-indol-3-yl)ethyl)-N4-(1H-indazol-5-yl)-6-methoxy-1,3,5-triazine-2,4-diamine | - | [3] |

| PAK4 IC50 | 0.79 µM | In vitro kinase assay | [3] |

| Cellular Potency | Micromolar concentrations required to inhibit cell proliferation | Cell-based assays | [4] |

Impact on Cellular Signaling Pathways

PAK4 is a central node in several signaling pathways that are critical for cancer progression.[1][2] Inhibition of PAK4 by this compound is expected to modulate these downstream pathways, thereby affecting cancer cell behavior.

Key PAK4-Mediated Signaling Pathways

Caption: Simplified overview of key signaling pathways downstream of PAK4 that are implicated in cancer.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for the key assays used in the discovery and characterization of PAK4 inhibitors like this compound. For specific parameters used for this compound, it is recommended to consult the primary literature.

High-Throughput Screening (HTS) for Kinase Inhibitors

Objective: To screen a large library of chemical compounds to identify initial hits that inhibit PAK4 activity.

General Protocol:

-

Assay Principle: A biochemical assay, often utilizing fluorescence or luminescence, is used to measure the enzymatic activity of PAK4. Common formats include FRET-based assays (e.g., LanthaScreen) or ADP-Glo assays that quantify ADP production.[5][6]

-

Reagents and Materials:

-

Recombinant human PAK4 enzyme

-

Kinase buffer (e.g., HEPES, MgCl2, Brij-35)

-

ATP

-

Substrate (a peptide or protein that is a known substrate of PAK4)

-

Detection reagents (e.g., fluorescently labeled antibody, luciferase)

-

Compound library dissolved in DMSO

-

Microplates (e.g., 384-well or 1536-well)

-

-

Procedure: a. Dispense a small volume of each compound from the library into individual wells of the microplate. b. Add the PAK4 enzyme to the wells. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate. d. Incubate the plate at a controlled temperature for a specific duration to allow the enzymatic reaction to proceed. e. Stop the reaction and add the detection reagents. f. Read the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: The signal from each well is compared to positive (no inhibitor) and negative (no enzyme) controls. A significant reduction in signal in the presence of a compound indicates potential inhibitory activity.

In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor that is required to inhibit 50% of the kinase activity (IC50).

General Protocol (LanthaScreen™ TR-FRET Kinase Assay): [5]

-

Reagents and Materials:

-

Recombinant human PAK4 enzyme

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Terbium-labeled anti-phospho-substrate antibody

-

TR-FRET dilution buffer

-

Serial dilutions of the inhibitor (e.g., this compound) in DMSO

-

Low-volume 384-well plates

-

-

Procedure: a. Prepare a solution of the PAK4 enzyme in kinase buffer. b. Prepare a solution of the substrate and ATP in kinase buffer. c. In the wells of a 384-well plate, add the serially diluted inhibitor. d. Add the PAK4 enzyme solution to the wells. e. Initiate the reaction by adding the substrate/ATP mixture. f. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). g. Stop the reaction by adding a solution of the terbium-labeled antibody in TR-FRET dilution buffer containing EDTA. h. Incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding. i. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. These ratios are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of cancer cells.

General Protocol (MTT or CellTiter-Glo® Assay):

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., prostate cancer cell lines like PC-3 or LNCaP)

-

Complete cell culture medium

-

Serial dilutions of the inhibitor in cell culture medium

-

MTT reagent or CellTiter-Glo® reagent

-

96-well cell culture plates

-

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Replace the medium with fresh medium containing the serially diluted inhibitor. Include vehicle-only (DMSO) controls. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions. e. Incubate as required for color development (MTT) or luminescence generation (CellTiter-Glo®). f. Read the absorbance or luminescence on a plate reader.

-

Data Analysis: The viability of the cells in the presence of the inhibitor is expressed as a percentage of the viability of the vehicle-treated control cells. The IC50 value for cell proliferation is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Cell Invasion Assay

Objective: To evaluate the effect of the inhibitor on the invasive capacity of cancer cells.

General Protocol (Transwell Invasion Assay):

-

Reagents and Materials:

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or another extracellular matrix component

-

Serial dilutions of the inhibitor

-

Cotton swabs, fixative (e.g., methanol), and staining solution (e.g., crystal violet)

-

-

Procedure: a. Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. b. Harvest and resuspend the cells in serum-free medium. c. Add the cell suspension to the upper chamber of the Transwell inserts. The medium in the upper chamber should contain the desired concentration of the inhibitor or vehicle control. d. Add complete medium (containing serum as a chemoattractant) to the lower chamber. e. Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours). f. After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. g. Fix the invading cells on the lower surface of the membrane with a suitable fixative. h. Stain the fixed cells with a staining solution. i. Wash the inserts and allow them to dry.

-

Data Analysis: The invading cells are counted under a microscope. The number of invading cells in the inhibitor-treated wells is compared to the number in the control wells to determine the effect of the inhibitor on cell invasion.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the PAK4 kinase domain in complex with the inhibitor.

General Protocol:

-

Protein Expression and Purification: a. Express a construct of the human PAK4 kinase domain in a suitable expression system (e.g., E. coli). b. Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Crystallization: a. Concentrate the purified PAK4 protein to a high concentration. b. Mix the protein with a solution of the inhibitor. c. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques such as sitting-drop or hanging-drop vapor diffusion.

-

Data Collection and Structure Determination: a. Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. b. X-ray diffraction data are collected at a synchrotron source. c. The diffraction data are processed, and the structure is solved using molecular replacement and refined to produce a high-resolution model of the protein-inhibitor complex.

Future Directions

While this compound was a valuable tool for elucidating the structural basis of PAK4 inhibition, its relatively modest cellular potency has positioned it primarily as a scaffold for the development of more potent and selective PAK4 inhibitors.[4] The unique molecular features of this compound, particularly its triazine core and the interactions of its indole and indazole moieties, provide a strong foundation for structure-based drug design efforts aimed at generating next-generation PAK4 inhibitors with improved pharmacological properties for potential clinical development.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of KY-04031: A Technical Guide for Drug Development Professionals

An in-depth analysis of the p21-activated kinase 4 (PAK4) inhibitor, KY-04031, this guide details its mechanism of action, structure-activity relationship, experimental evaluation, and its impact on downstream signaling pathways, offering valuable insights for researchers in oncology and drug discovery.

Introduction

p21-activated kinase 4 (PAK4) has emerged as a significant therapeutic target in oncology due to its overexpression in various cancers and its crucial role in promoting cell proliferation, survival, and metastasis. This compound, identified through high-throughput screening, is a potent and selective inhibitor of PAK4. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Core Compound: this compound

This compound, with the chemical name N2-(2-(1H-indol-3-yl)ethyl)-N4-(1H-indazol-5-yl)-6-methoxy-1,3,5-triazine-2,4-diamine, is a potent inhibitor of PAK4 with an IC50 of 0.79 μM.[1][2] It exerts its inhibitory effect by binding to the ATP-binding pocket of the PAK4 kinase domain.[1]

Structure-Activity Relationship (SAR)

The initial discovery and structural analysis of this compound complexed with PAK4 have provided critical insights into its binding mode and laid the foundation for further inhibitor design.

Key Structural Features of this compound for PAK4 Inhibition

Analysis of the co-crystal structure of this compound and PAK4 revealed the essential interactions driving its inhibitory activity[1]:

-

Hinge Interaction: Both the indole and indazole moieties of this compound are crucial for its interaction with the hinge region of the PAK4 kinase domain. These interactions are fundamental for anchoring the inhibitor in the ATP-binding site.

-

Triazine Core: The 1,3,5-triazine core of the molecule acts as a scaffold and mimics the ribose moiety of the natural substrate, ATP.[1]

-

Methoxy Group: The 6-methoxy substituent on the triazine ring contributes to the overall binding affinity.

Scaffold Hopping: From Triazine to Quinazoline Core

While this compound demonstrated potent PAK4 inhibition, its unique molecular features were further exploited to design novel inhibitors with improved potency. A successful scaffold-hopping approach was employed, replacing the triazine core of this compound with a 2,4-diaminoquinazoline scaffold.[2] This modification led to the development of a new series of PAK4 inhibitors with significantly enhanced potency. The quinazoline core was found to occupy the lipophilic phosphate-binding pocket more effectively, resulting in a substantial increase in inhibitory activity.[2]

| Compound | Core Scaffold | PAK4 IC50 (nM) |

| This compound | 1,3,5-Triazine | 790 |

| Compound 9 (from Hao et al., 2017) | 2,4-Diaminoquinazoline | 33 |

Table 1: Comparison of PAK4 inhibitory activity of this compound and a more potent 2,4-diaminoquinazoline-based inhibitor.[2]

Mechanism of Action and Downstream Signaling

This compound functions as an ATP-competitive inhibitor of PAK4, thereby blocking its kinase activity. The inhibition of PAK4 disrupts several downstream signaling pathways that are critical for cancer cell proliferation, survival, and invasion.

Key Downstream Signaling Pathways Modulated by PAK4 Inhibition:

-

PI3K/AKT Pathway: PAK4 is known to activate the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[3][4] Inhibition of PAK4 leads to the downregulation of this pathway, contributing to the anti-cancer effects.

-

MEK/ERK Pathway: The MEK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation. PAK4 can modulate this pathway, and its inhibition can lead to decreased cancer cell growth.[3]

-

LIMK1/Cofilin Pathway: PAK4 phosphorylates and activates LIM domain kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a key regulator of actin dynamics.[2][5] By inhibiting PAK4, this compound can prevent cofilin inactivation, leading to altered actin cytoskeleton dynamics and a reduction in cell migration and invasion.[2]

-

Wnt/β-catenin Pathway: PAK4 can phosphorylate β-catenin, promoting its nuclear translocation and subsequent activation of Wnt target genes, which are involved in cell proliferation and stemness.[2] Inhibition of PAK4 can interfere with this process.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

PAK4 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction.

Materials:

-

PAK4 enzyme

-

Substrate (e.g., myelin basic protein)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compound (e.g., this compound)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of PAK4 enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and IC50 values.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

-

Boyden chamber inserts (e.g., 8.0 µm pore size)

-

Matrigel or other basement membrane extract

-

Cell culture medium (serum-free and serum-containing)

-

Test compound (e.g., this compound)

-

Cancer cell line (e.g., HT-1080)

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cancer cells in serum-free medium.

-

Treat the cells with various concentrations of the test compound or vehicle control.

-

Add the treated cell suspension to the upper chamber of the inserts.

-

Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Incubate the chambers for 24-48 hours to allow for cell invasion.

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained, invaded cells in several microscopic fields.

-

Calculate the percent inhibition of invasion.

Conclusion

This compound represents a significant starting point in the development of potent and selective PAK4 inhibitors. The understanding of its structure-activity relationship, particularly the key interactions within the ATP-binding pocket, has enabled the rational design of next-generation inhibitors with improved therapeutic potential. The detailed experimental protocols and the elucidation of its impact on critical downstream signaling pathways provide a solid framework for the continued investigation and optimization of PAK4-targeted therapies for cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activated-PAK4 predicts worse prognosis in breast cancer and promotes tumorigenesis through activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

In Vitro and In Vivo Efficacy of KY-04031: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for KY-04031, a novel inhibitor of p21-activated kinase 4 (PAK4). The information presented herein is collated from foundational studies to provide a detailed understanding of its mechanism of action, potency, and anti-cancer effects in both laboratory and animal models.

Core Findings and Data Summary

This compound has been identified as a potent and selective inhibitor of PAK4, a serine/threonine kinase implicated in various oncogenic signaling pathways. The compound demonstrates significant anti-proliferative and anti-invasive properties in cancer cell lines.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| PAK4 IC50 | 0.79 µM | - | In vitro kinase assay | [1] |

| Cell Viability IC50 | > 30 µM | h-TERT-HPNE | Cell Proliferation Assay | [1] |

Signaling Pathway of PAK4 Inhibition

PAK4 is a critical node in several signaling cascades that regulate cell proliferation, survival, and motility. This compound exerts its therapeutic effect by inhibiting the kinase activity of PAK4, thereby disrupting these downstream pathways.

References

The Role of PAK4 in Cancer Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

P21-activated kinase 4 (PAK4), a serine/threonine kinase, has emerged as a critical node in oncogenic signaling networks. Initially identified as a downstream effector of the Rho GTPases Cdc42 and Rac, PAK4 is now understood to be a pleiotropic regulator of a wide array of cellular processes that are fundamental to cancer initiation and progression.[1] Its overexpression, hyperactivation, or gene amplification is frequently observed in a multitude of human cancers and is often correlated with aggressive tumor phenotypes, metastasis, and poor patient prognosis.[1][2][3] This technical guide provides an in-depth exploration of the core signaling pathways modulated by PAK4 in cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling architecture, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to PAK4

The p21-activated kinases (PAKs) are a family of six serine/threonine kinases divided into two groups based on sequence and structural homology. Group I includes PAK1-3, while Group II comprises PAK4, PAK5, and PAK6.[4] PAK4 is the most extensively studied member of Group II and is distinguished by its role as a central signaling molecule that integrates inputs from various upstream pathways to control cancer hallmarks, including proliferative signaling, resistance to cell death, and activation of invasion and metastasis.[4][5] The PAK4 gene is located on chromosome 19q13.2, a region frequently amplified in cancers such as those of the pancreas, ovaries, and breast, as well as in squamous cell carcinoma.[5][6] This genetic alteration often leads to PAK4 overexpression, a key driver of its oncogenic functions.[6]

Upstream Activation of PAK4

PAK4 activity is tightly regulated by a diverse array of upstream signals, transduced through multiple receptor types. Its activation is a key event in translating extracellular cues into pro-oncogenic cellular responses.

2.1. GTPase-Dependent Activation: The canonical activators of PAKs are the Rho family of small GTPases, primarily Cdc42 and, to a lesser extent, Rac.[7] Binding of active (GTP-bound) Cdc42 or Rac to the p21-binding domain (PBD) of PAK4 is thought to relieve autoinhibition and promote its kinase activity.[7] This interaction is crucial for localizing PAK4 to specific cellular compartments, such as the leading edge of migrating cells, to regulate cytoskeletal dynamics.[7]

2.2. GTPase-Independent Activation: PAK4 can also be activated independently of Rho GTPases. Various extracellular signals, acting through receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs), can stimulate PAK4.[8][9] For instance, growth factors like Hepatocyte Growth Factor (HGF) can activate PAK4, often in a PI3K-dependent manner.[5][6] Other activators include hormones such as estrogen, which can induce PAK4 activity and promote a positive feedback loop with the estrogen receptor alpha (ERα) in endometrial and breast cancer cells.[3]

Core Downstream Signaling Pathways

Once activated, PAK4 phosphorylates a multitude of downstream substrates, thereby orchestrating complex signaling networks that drive cancer progression.

3.1. Cytoskeletal Remodeling, Migration, and Invasion: A primary role of PAK4 is the regulation of the actin cytoskeleton, which is fundamental for cell motility and invasion.[2]

-

PAK4/LIMK1/Cofilin Pathway: PAK4 directly phosphorylates and activates LIM domain kinase 1 (LIMK1).[2] Activated LIMK1, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing protein.[7] This inactivation of cofilin leads to the accumulation of filamentous actin (F-actin), promoting the formation of migratory structures like filopodia and lamellipodia, and ultimately enhancing cell migration and invasion.[2][7]

-

Other Cytoskeletal Targets: PAK4 also influences the cytoskeleton by phosphorylating other key proteins, including GEF-H1 and paxillin, which regulate focal adhesion dynamics and cell adhesion.[9]

3.2. Cell Proliferation and Survival: PAK4 promotes uncontrolled cell growth and prevents apoptosis through its interaction with major pro-survival and proliferation pathways.

-

PI3K/Akt Pathway: PAK4 can function both upstream and downstream of the PI3K/Akt pathway.[3][10] In many contexts, such as breast cancer, PAK4 activates Akt, a central kinase that promotes cell survival and proliferation.[10] This can occur through direct interaction with the p85 subunit of PI3K.[5] Activated PAK4 also phosphorylates the pro-apoptotic protein Bad, inhibiting its function and promoting cell survival.[3][7]

-

MAPK/ERK Pathway: PAK4 can activate the Raf/MEK/ERK signaling cascade.[2] This pathway is a critical regulator of cell proliferation, and its activation by PAK4 contributes to the G1/S phase transition of the cell cycle, partly by upregulating Cyclin D1.[3]

-

Wnt/β-catenin Pathway: PAK4 is a key regulator of the Wnt/β-catenin pathway.[11] It can directly phosphorylate β-catenin at Serine 675, which enhances its stability and nuclear translocation.[11] In the nucleus, β-catenin acts as a transcriptional co-activator for genes that drive proliferation, such as c-Myc and Cyclin D1.[9]

3.3. Gene Transcription and Other Functions: PAK4 can translocate to the nucleus and directly influence gene transcription. It has been shown to phosphorylate and activate transcription factors such as CREB (cAMP response element-binding protein), further contributing to the expression of pro-survival and proliferative genes.[8]

Quantitative Data Summary

The clinical relevance of PAK4 is underscored by quantitative analyses of its expression, gene amplification, and the efficacy of its inhibitors across various cancers.

Table 1: PAK4 Expression and Gene Amplification in Human Cancers

| Cancer Type | Metric | Finding | Reference(s) |

| Breast Cancer | IHC Expression | 69.2% (64/93) of invasive carcinoma specimens were positive for PAK4. | [3] |

| Gastric Cancer | IHC Expression | 43.8% (95/217) of tumors showed PAK4 overexpression. | [8] |

| Ovarian Cancer | Gene Amplification | PAK4 gene is on chromosome 19, a region frequently amplified in ovarian cancer. | |

| Pancreatic Cancer | Gene Amplification | Found in 11.1% (3/27) of cell lines and 11.9% (5/42) of primary carcinomas. | [10][12] |

| Oral Squamous Cell Carcinoma | Gene Amplification | Identified as a putative target gene for amplification within 19q13.12-q13.2. | [13] |

| Gallbladder Carcinoma | IHC Expression | Evaluated in 148 cases; associated with poor prognosis. | |

| Pan-Cancer (TCGA) | mRNA Expression | Highly expressed in various cancers compared to normal tissue. | [2] |

Table 2: Prognostic Significance of High PAK4 Expression

| Cancer Type | Association | Statistical Significance | Reference(s) |

| Breast Cancer | Poorer overall & disease-free survival, larger tumor size, lymph node metastasis. | p < 0.05 for all | [3] |

| Gastric Cancer | Poorer disease-specific & relapse-free survival; independent prognostic factor. | p < 0.001 (survival); HR=2.5 (DSS) | [8] |

| Ovarian Cancer | Shorter overall & disease-free survival, advanced stage, chemoresistance. | p-values significant | [14] |

| Head and Neck SCC | Poorer prognosis. | Statistically significant | [13] |

Table 3: Efficacy of PAK4 Inhibitors and Knockdown

| Context | Method/Inhibitor | Quantitative Effect | Reference(s) |

| Prostate Cancer Cells | shRNA knockdown | ~80% PAK4 depletion reduced mean cell speed from 0.38 to 0.26 µm/minute. | |

| Pancreatic Cancer Cells | siRNA knockdown | ~27% reduction in cell viability in gemcitabine-resistant lines. | [15] |

| In Vitro Kinase Assay | SPA7012 (inhibitor) | IC50 = 0.77 µM | [9] |

| In Vitro Kinase Assay | CTx-0294885 (inhibitor) | IC50 = 2.06 µM | [4] |

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to investigate PAK4 function.

5.1. Protocol: Immunohistochemistry (IHC) for PAK4 in Paraffin-Embedded Tissues

This protocol details the detection of PAK4 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 times for 5 minutes each.

-

Immerse in 100% Ethanol: 2 times for 3 minutes each.

-

Immerse in 95% Ethanol: 1 time for 3 minutes.

-

Immerse in 70% Ethanol: 1 time for 3 minutes.

-

Rinse with distilled water.[7]

-

-

Antigen Retrieval:

-

Blocking and Staining:

-

Rinse slides 2 times with PBS for 5 minutes each.

-

Block endogenous peroxidase activity by incubating sections in 3% H₂O₂ in methanol for 10 minutes.

-

Rinse 2 times with PBS for 5 minutes each.

-

Apply blocking buffer (e.g., 10% normal goat serum in PBS) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Incubate with primary antibody against PAK4 (e.g., Rabbit anti-PAK4) diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Rinse 3 times with PBS for 5 minutes each.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 minutes at room temperature.

-

Rinse 3 times with PBS for 5 minutes each.

-

Incubate with Streptavidin-HRP conjugate for 30 minutes.[14]

-

-

Detection and Counterstaining:

-

Rinse 3 times with PBS for 5 minutes each.

-

Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color intensity is reached (typically 1-5 minutes).

-

Rinse slides in running tap water.

-

Counterstain with Hematoxylin for 1-2 minutes to stain cell nuclei.

-

Rinse with running tap water.[7]

-

-

Dehydration and Mounting:

-

Dehydrate slides through graded ethanol (70%, 95%, 100%) and clear in xylene.

-

Coverslip using a permanent mounting medium.[7]

-

5.2. Protocol: Western Blotting for PAK4 Protein Expression

This protocol describes the detection and quantification of PAK4 protein levels in cell lysates.

-

Sample Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.

-

Centrifuge at ~12,000g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

SDS-PAGE and Transfer:

-

Mix 20-30 µg of protein with SDS-PAGE sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto a polyacrylamide gel (e.g., 10%).

-

Run gel electrophoresis to separate proteins by size.

-

Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PAK4, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times for 5 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP), diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane 3 times for 5 minutes each with TBST.[5]

-

-

Detection:

-

Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

-

Detect the signal using an imaging system or X-ray film.

-

Re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[16]

-

5.3. Protocol: In Vitro Kinase Assay for PAK4 Activity

This protocol measures the kinase activity of purified PAK4 or PAK4 from immunoprecipitates.

-

Reaction Setup:

-

Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

-

In a microcentrifuge tube, combine purified recombinant PAK4 enzyme (or immunoprecipitated PAK4) with a generic substrate (e.g., Myelin Basic Protein, MBP) or a specific peptide substrate.[17][18]

-

Add the kinase reaction buffer.

-

If testing inhibitors, add the compound at the desired concentration.

-

-

Initiation and Incubation:

-

Termination and Detection:

-

Radiometric Method: Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.[17]

-

Luminescence Method (ADP-Glo™): Terminate the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. Measure luminescence with a plate reader.[10]

-

5.4. Protocol: Transwell Cell Migration Assay

This protocol assesses the migratory capacity of cancer cells in response to a chemoattractant.

-

Cell Preparation:

-

Culture cells to ~80-90% confluence.

-

Starve the cells in a serum-free medium for 12-24 hours.

-

Harvest cells using trypsin and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/100 µL.[9]

-

-

Assay Setup:

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory speed (e.g., 12-48 hours).

-

-

Analysis:

-

Remove the inserts from the plate.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[3]

-

Fix the migrated cells on the bottom surface of the membrane with methanol or 4% paraformaldehyde for 10-15 minutes.

-

Stain the cells with a staining solution such as 0.1% Crystal Violet for 20 minutes.

-

Rinse the inserts in water to remove excess stain and allow them to dry.

-

Image multiple fields of view for each membrane using a microscope.

-

Quantify the migrated cells by counting them manually or using image analysis software like ImageJ.[2][8]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the function of PAK4 in cancer cell migration using RNA interference.

Conclusion

PAK4 is unequivocally a central player in the signaling networks that drive tumorigenesis. Its position as a convergence point for multiple upstream oncogenic signals and its role in activating key downstream pathways involved in proliferation, survival, and metastasis make it a compelling target for therapeutic intervention. The frequent overexpression and gene amplification of PAK4 in a wide range of cancers further highlight its clinical relevance. This guide provides a foundational resource for understanding the multifaceted role of PAK4, offering standardized data and protocols to aid researchers in their efforts to dissect its function and develop novel anti-cancer strategies targeting this critical kinase.

References

- 1. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 3. corning.com [corning.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 8. clyte.tech [clyte.tech]

- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. bosterbio.com [bosterbio.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. youtube.com [youtube.com]

- 14. bosterbio.com [bosterbio.com]

- 15. IHC-P protocols | Abcam [abcam.com]

- 16. origene.com [origene.com]

- 17. promega.co.uk [promega.co.uk]

- 18. researchgate.net [researchgate.net]

KY-04031: A Technical Guide on a Novel PAK4 Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of KY-04031, a novel small molecule inhibitor of p21-activated kinase 4 (PAK4), as a potential therapeutic agent for cancer. PAK4 is a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in regulating cell proliferation, survival, migration, and invasion. This compound has been identified as a potent and selective inhibitor of PAK4, demonstrating significant anti-proliferative and anti-invasive effects in cancer cell lines. This document details the mechanism of action of this compound, its interaction with the PAK4 signaling pathway, and its potential impact on downstream effectors, including the Wnt/β-catenin pathway. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the therapeutic potential of this compound. While in-vivo efficacy and clinical trial data for this compound are not yet publicly available, this guide consolidates the existing knowledge to support further research and development of this promising anti-cancer agent.

Introduction

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Cdc42 and Rac. The PAK family is divided into two groups, with PAK4, PAK5, and PAK6 belonging to Group II. Among these, PAK4 has emerged as a significant target in oncology due to its frequent overexpression and association with poor prognosis in a variety of cancers, including pancreatic, ovarian, and gastric cancers. PAK4 is implicated in numerous cellular processes critical for cancer progression, such as cytoskeletal dynamics, cell motility, gene transcription, and cell survival.

This compound is a novel, potent, and selective small molecule inhibitor of PAK4.[1] It was discovered through high-throughput screening and has been shown to bind to the ATP-binding pocket of PAK4, thereby inhibiting its kinase activity.[1] This inhibition disrupts the downstream signaling cascades regulated by PAK4, leading to a reduction in cancer cell proliferation and invasion.[1] This technical guide aims to provide a detailed overview of the current understanding of this compound as a potential anti-cancer therapeutic.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PAK4.[1] By binding to the ATP-binding pocket of the PAK4 kinase domain, it prevents the phosphorylation of downstream substrates, thereby attenuating PAK4-mediated signaling. The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of PAK4, which in turn affects multiple oncogenic pathways.

The PAK4 Signaling Pathway

PAK4 is a central node in a complex signaling network that promotes cancer progression. Its activation by small GTPases like Cdc42 leads to the phosphorylation of a multitude of downstream substrates involved in various cellular functions.

Interaction with the Wnt/β-catenin Pathway

A critical downstream effector of PAK4 is β-catenin, a key component of the canonical Wnt signaling pathway. PAK4 has been shown to directly phosphorylate β-catenin at serine 675.[2] This phosphorylation event promotes the nuclear translocation of β-catenin, where it associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival.[2] By inhibiting PAK4, this compound is expected to reduce the phosphorylation of β-catenin at Ser675, thereby suppressing its nuclear accumulation and transcriptional activity. This provides a key mechanism through which this compound may exert its anti-cancer effects, particularly in tumors with aberrant Wnt/β-catenin signaling.

Quantitative Data

The following table summarizes the key quantitative data for this compound from the initial discovery and characterization study.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (PAK4 Kinase Assay) | 0.79 µM | - | [1] |

| Inhibition of Cell Growth (IC50) | Not Reported | - | - |

| Inhibition of Cell Invasion | Significant reduction | U87MG (Glioblastoma) | [1] |

Note: Further quantitative data from in-vivo studies, pharmacokinetic analyses, and clinical trials are not publicly available at the time of this writing.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

PAK4 Kinase Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against PAK4 kinase.

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Prepare a solution of recombinant human PAK4 enzyme in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., myelin basic protein) and ATP in kinase buffer.

-

-

Assay Procedure:

-

Add the diluted this compound or vehicle control to the wells of a microplate.

-

Add the PAK4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Analysis:

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA, radiometric assay with [γ-³²P]ATP, or a luminescence-based assay that measures ATP consumption.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay

This protocol outlines a standard method to assess the effect of this compound on the viability of cancer cells.

Protocol:

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., U87MG) in appropriate media and conditions.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value for cell growth inhibition.

-

Cell Invasion Assay (Boyden Chamber Assay)

This protocol describes how to measure the effect of this compound on the invasive potential of cancer cells.

Protocol:

-

Preparation:

-

Coat the upper surface of a Boyden chamber insert (with a porous membrane) with a layer of Matrigel and allow it to solidify.

-

Culture cancer cells and starve them in serum-free medium for several hours.

-

Prepare a cell suspension in serum-free medium containing different concentrations of this compound or a vehicle control.

-

-

Assay Setup:

-

Place the Matrigel-coated inserts into the wells of a 24-well plate.

-

Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber of each well.

-

Add the cell suspension to the upper chamber of each insert.

-

-

Incubation and Analysis:

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol).

-

Stain the fixed cells with a staining solution (e.g., crystal violet).

-

Visualize and count the number of stained cells in several fields of view under a microscope.

-

-

Data Interpretation:

-

Calculate the percentage of invasion inhibition for each concentration of this compound compared to the vehicle control.

-

Future Directions and Conclusion

This compound has been identified as a potent and selective inhibitor of PAK4, a promising therapeutic target in oncology. The initial preclinical data demonstrate its ability to inhibit PAK4 kinase activity and suppress cancer cell invasion.[1] Its potential to modulate the Wnt/β-catenin signaling pathway further highlights its therapeutic relevance.

However, to fully realize the potential of this compound, further research is imperative. Key future directions include:

-

In-vivo Efficacy Studies: Evaluation of the anti-tumor activity of this compound in various cancer xenograft and patient-derived xenograft (PDX) models is crucial to validate its therapeutic potential in a physiological context.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo, is essential for its development as a clinical candidate.

-

Toxicity and Safety Assessment: Comprehensive toxicology studies are required to determine the safety profile of this compound and to identify any potential off-target effects.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or targeted therapies, could lead to more effective treatment strategies.

-

Biomarker Development: Identifying predictive biomarkers of response to this compound will be critical for patient stratification in future clinical trials.

References

In-Depth Technical Guide: Off-Target Profile of KY-04031

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KY-04031 is identified as a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), a recognized target in oncology. While its on-target activity against PAK4 is established, a comprehensive public profile of its off-target effects remains largely undisclosed in peer-reviewed literature. This guide synthesizes the available information on this compound, focusing on its known interactions and highlighting the current gaps in our understanding of its selectivity. The primary discovery of this compound was detailed by Byung Jun Ryu and colleagues in Cancer Letters in 2014, which serves as the foundational source of information. However, extensive kinase screening data, crucial for a full off-target assessment, is not provided in this publication or its supplementary materials.

On-Target and Cellular Activity of this compound

This compound was discovered through high-throughput screening as a novel inhibitor of PAK4.[1] Its primary mechanism of action is the inhibition of PAK4's kinase activity, with a reported half-maximal inhibitory concentration (IC50) in the sub-micromolar range. In cellular contexts, this compound has demonstrated effects on cancer cell viability and invasion.

Table 1: Summary of Reported In Vitro and Cellular Activities of this compound

| Parameter | Value | Cell Line/Assay Condition | Source |

| Biochemical IC50 | 0.79 µM | PAK4 Kinase Assay | [1][2] |

| Cell Viability EC50 | ~15 µM | LNCaP | |

| Cell Viability EC50 | ~50 µM | PC-3 | |

| Cell Viability IC50 | 1.447 µM (1447 nM) | LNCaP | [3] |

| Cell Viability IC50 | 4.747 µM (4747 nM) | PC-3 | [3] |

| Cell Invasion | Inhibition Observed | PC-3 | [3] |

Off-Target Effects and Kinase Selectivity

A critical aspect of drug development is understanding a compound's selectivity profile to anticipate potential off-target liabilities and polypharmacology. Despite the characterization of its on-target effects, a detailed public kinase selectivity panel for this compound has not been published. The original discovery paper does not include broad kinase screening data against a panel of other kinases.[1] One review explicitly states that the selectivity of this compound against other kinases, including the closely related Group I PAKs, is "unknown".

The use of cell lines that are not dependent on PAK4, such as HT-1080, has been suggested as a method to investigate potential off-target effects of PAK4 inhibitors.[4] However, specific data from such experiments with this compound are not available in the reviewed literature. The absence of this information represents a significant data gap for a comprehensive risk assessment of the compound.

Experimental Methodologies

Detailed experimental protocols for assessing the off-target effects of this compound are not available due to the lack of published studies on this specific aspect. However, based on standard practices in kinase inhibitor profiling, the following methodologies would be employed.

Kinase Selectivity Profiling (General Protocol)

The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of purified kinases.

-

Assay Formats : Radiometric assays (e.g., using ³³P-ATP) or non-radiometric assays (e.g., mobility shift assays, luminescence-based assays like ADP-Glo) are common.

-

Test Concentration : The inhibitor is often tested at a fixed concentration (e.g., 1 or 10 µM) for initial screening, or in a dose-response format to determine the IC50 for any inhibited kinases.

-

ATP Concentration : Assays are typically performed at or near the Km of ATP for each respective kinase to ensure physiological relevance.

-

Data Analysis : The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO). Significant off-target inhibition is noted for kinases that show substantial inhibition at the tested concentration.

Cellular Off-Target Assessment (General Protocol)

Cell-based assays are used to understand the effects of a compound in a more complex biological system.

-

Panel of Cell Lines : A diverse panel of cancer cell lines with known genetic backgrounds (including those with and without PAK4 dependency) is used.

-

Viability Assays : Standard cell viability assays (e.g., CellTiter-Glo, MTS) are performed to determine the concentration at which the compound inhibits cell growth (GI50).

-

Target Engagement Assays : Techniques like NanoBRET can be used in live cells to quantify the interaction of the compound with a panel of kinase targets.

-

Phenotypic Screening : High-content imaging or other phenotypic screens can reveal unexpected cellular effects that may be due to off-target activities.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the known signaling context of PAK4 and a generalized workflow for assessing kinase inhibitor off-target effects.

Conclusion and Future Directions

This compound is a valuable tool compound for studying the biological functions of PAK4. Its unique triazine core structure may serve as a scaffold for the development of more potent and selective PAK4 inhibitors.[1][2] However, the lack of a publicly available, comprehensive off-target profile for this compound is a significant limitation. For this compound to progress in any drug development pipeline, a thorough assessment of its kinase selectivity and potential interactions with other protein families would be essential. Future work should focus on performing and publishing a broad kinase panel screen and cellular target engagement studies to fully characterize the selectivity and potential liabilities of this compound.

References

- 1. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimization [mdpi.com]

- 4. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

KY-04031: A Technical Guide to its Binding Affinity and Interaction with PAK4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the small molecule inhibitor KY-04031 to the p21-activated kinase 4 (PAK4). This document outlines quantitative binding data, detailed experimental methodologies for assessing this interaction, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound to PAK4

This compound has been identified as a potent inhibitor of PAK4, binding to the ATP-binding pocket of the kinase.[1] The primary quantitative measure of its binding affinity is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (µM) | Binding Site |

| This compound | PAK4 | 0.79 | ATP-binding pocket |

Experimental Protocols

The determination of the binding affinity of this compound to PAK4 involves in vitro kinase assays. While the precise protocol used for this compound is detailed in its discovery publication, this section provides a representative, detailed methodology for a common type of in vitro kinase assay used for PAK4 inhibitor screening, the ADP-Glo™ Kinase Assay.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human PAK4 enzyme

-

Kinase substrate (e.g., a generic peptide substrate like PAKtide)

-

ATP (Adenosine triphosphate)

-

This compound (or other test inhibitors)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white assay plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series might be 100 µM. Further dilute the compound in the Kinase Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Reaction Setup:

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the PAK4 enzyme and the peptide substrate in Kinase Assay Buffer to each well. The concentration of the enzyme should be predetermined to ensure the reaction is in the linear range.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer to each well. The final ATP concentration should be at or near the Km for ATP for the PAK4 enzyme.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Reaction Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

-

-

Signal Measurement: Incubate the plate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for this compound is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

PAK4 Signaling Pathway

The following diagram illustrates the central role of PAK4 in various cellular signaling pathways. PAK4 is activated by small GTPases like Cdc42 and subsequently phosphorylates a range of downstream substrates, influencing processes such as cell proliferation, migration, and survival.

Caption: Simplified PAK4 signaling pathway.

Experimental Workflow for PAK4 Inhibitor Characterization

The diagram below outlines a typical workflow for the discovery and characterization of a novel PAK4 inhibitor like this compound.

Caption: General workflow for PAK4 inhibitor discovery.

References

Methodological & Application

Application Notes and Protocols for KY-04031 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

KY-04031 is a potent and specific inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is frequently overexpressed in various human cancers. PAK4 plays a crucial role in regulating key cellular processes such as proliferation, survival, migration, and invasion.[1][2] By binding to the ATP-binding pocket of PAK4, this compound effectively blocks its kinase activity, leading to the inhibition of tumor cell growth and invasion.[3] These application notes provide detailed protocols for utilizing this compound in a range of in vitro cell-based assays to investigate its anti-cancer effects and elucidate its mechanism of action.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PAK4 with a reported half-maximal inhibitory concentration (IC50) of 0.79 µM in biochemical assays.[3][4] PAK4 is a key downstream effector of small Rho GTPases, such as Cdc42, and is involved in multiple oncogenic signaling pathways. Inhibition of PAK4 by this compound disrupts these pathways, leading to cell cycle arrest and apoptosis in cancer cells. While this compound demonstrates potent inhibition of PAK4, it is noted to require high micromolar concentrations to inhibit cell proliferation in a PAK4-dependent manner in cellular assays, suggesting it may serve as a valuable tool compound and a scaffold for the development of more potent inhibitors.[1]

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Reference |

| Target | p21-activated kinase 4 (PAK4) | [3] |

| Mechanism of Action | ATP-competitive inhibitor | [3][5] |

| Biochemical IC50 | 0.79 µM | [3][4] |

Signaling Pathways and Experimental Workflows

PAK4 Signaling Pathway

The following diagram illustrates the central role of PAK4 in cancer cell signaling and the points of intervention by this compound.

Caption: PAK4 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Assays

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in cell-based assays.

References

- 1. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAK4-relevant proliferation reduced by cell autophagy via p53/mTOR/p-AKT signaling - Li - Translational Cancer Research [tcr.amegroups.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for KY-04031 in Cell Culture

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of KY-04031 stock solutions for use in cell culture experiments. This compound is a potent inhibitor of p21-activated kinase 4 (PAK4), a key signaling node in various cellular processes.

Introduction

This compound is a small molecule inhibitor that specifically targets the ATP-binding pocket of PAK4, exhibiting an IC50 of 0.79 μM.[1] PAK4 is a member of the p21-activated kinase family of serine/threonine kinases. It is implicated in a multitude of cellular functions including cytoskeletal dynamics, cell proliferation, survival, and migration. Dysregulation of the PAK4 signaling pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention. These protocols are designed to ensure accurate and reproducible results when utilizing this compound in in vitro cell-based assays.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 400.44 g/mol | [1] |

| Mechanism of Action | Potent and specific inhibitor of PAK4 | [1] |

| IC50 | 0.79 μM for PAK4 | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |

| Storage of Powder | Store at -20°C for long-term stability. | |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a widely used polar aprotic solvent that can dissolve a broad range of organic and inorganic compounds.[2][3][4][5]

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Sterile pipette tips

Procedure:

-

Determine the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass using the molecular weight (400.44 g/mol ).

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 400.44 g/mol x 1000 mg/g = 4.0044 mg

-

-

Weighing the this compound powder:

-

Carefully weigh out approximately 4 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

-

Dissolving the powder:

-

Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

-

Sterilization (Optional):

-

If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

-

-

Aliquoting and Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Dilution of this compound Stock Solution to Working Concentrations

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or plates

Procedure:

-

Thaw the stock solution:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Serial Dilutions:

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).

-

Visualizations

Experimental Workflow: Preparing this compound Stock Solution

References

Application Notes and Protocols for Measuring PAK4 Inhibition by KY-04031

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the inhibition of p21-activated kinase 4 (PAK4) by the inhibitor KY-04031. The methodologies cover biochemical and cell-based assays to determine the potency and cellular effects of this compound.

Introduction to PAK4 and this compound

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[1] Upregulation of PAK4 is implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[2][3]

This compound is a novel inhibitor that targets the ATP-binding pocket of PAK4. It serves as a valuable tool for studying the biological functions of PAK4 and as a scaffold for the development of more potent and selective PAK4 inhibitors.[2][4]

Data Presentation: Measuring PAK4 Inhibition

Quantitative data from inhibition assays are crucial for evaluating the efficacy of this compound. Below are tables summarizing the expected data from biochemical and cellular assays.